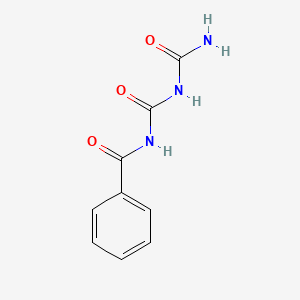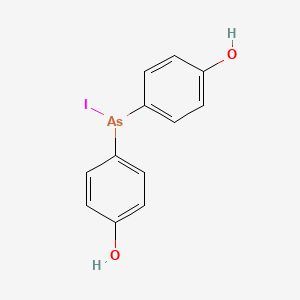
Bis(4-hydroxyphenyl)arsinous iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-hydroxyphenyl)arsinous iodide is an organoarsenic compound with the molecular formula C12H10AsIO2 It is characterized by the presence of two 4-hydroxyphenyl groups attached to an arsenic atom, which is further bonded to an iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-hydroxyphenyl)arsinous iodide typically involves the reaction of 4-hydroxyphenyl derivatives with arsenic trioxide and iodine. One common method includes the following steps:
Preparation of 4-hydroxyphenylarsine oxide: This intermediate is synthesized by reacting 4-hydroxyphenylboronic acid with arsenic trioxide in the presence of a base such as sodium hydroxide.
Formation of this compound: The 4-hydroxyphenylarsine oxide is then reacted with iodine in an organic solvent like chloroform or dichloromethane under reflux conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-hydroxyphenyl)arsinous iodide can undergo various chemical reactions, including:
Oxidation: The arsenic center can be oxidized to form arsenic(V) compounds.
Reduction: The compound can be reduced to form arsenic(III) derivatives.
Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or bromine.
Major Products Formed
Oxidation: Arsenic(V) compounds such as bis(4-hydroxyphenyl)arsinic acid.
Reduction: Arsenic(III) derivatives like bis(4-hydroxyphenyl)arsine.
Substitution: Compounds with different halogens or functional groups replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
Bis(4-hydroxyphenyl)arsinous iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound’s potential biological activity is of interest for studying arsenic’s effects on biological systems.
Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of materials with specific chemical properties, such as catalysts or polymers.
Wirkmechanismus
The mechanism of action of bis(4-hydroxyphenyl)arsinous iodide involves its interaction with molecular targets, primarily through the arsenic center. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic implications, particularly in targeting cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-hydroxyphenyl)fluorene: A compound with similar structural features but with a fluorene core instead of arsenic.
Bis(4-hydroxyphenyl)sulfone: Contains a sulfone group instead of arsenic.
Bis(4-hydroxyphenyl)methane: Features a methane core instead of arsenic.
Uniqueness
Bis(4-hydroxyphenyl)arsinous iodide is unique due to the presence of the arsenic atom, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other bis(4-hydroxyphenyl) compounds, making it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
6309-82-6 |
|---|---|
Molekularformel |
C12H10AsIO2 |
Molekulargewicht |
388.03 g/mol |
IUPAC-Name |
4-[(4-hydroxyphenyl)-iodoarsanyl]phenol |
InChI |
InChI=1S/C12H10AsIO2/c14-13(9-1-5-11(15)6-2-9)10-3-7-12(16)8-4-10/h1-8,15-16H |
InChI-Schlüssel |
WJYQLSNXNUDQJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1O)[As](C2=CC=C(C=C2)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[2-(Pyrrolidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14732337.png)
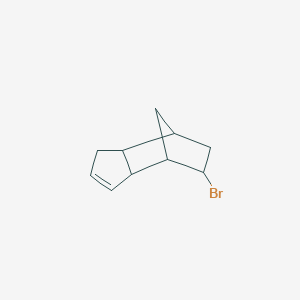


![4-[Methyl(phenyl)amino]benzene-1-sulfonic acid](/img/structure/B14732369.png)



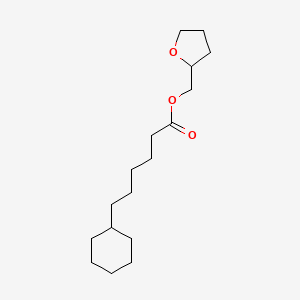
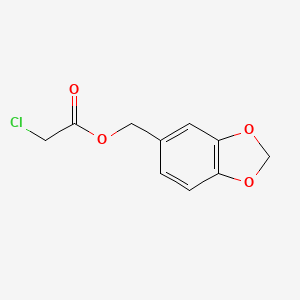

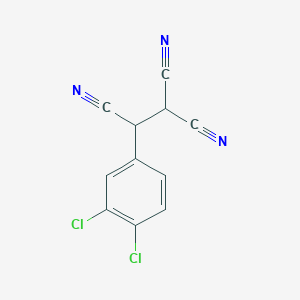
![3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B14732428.png)
